molecular formula C6H9NO4 B141493 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid CAS No. 136980-28-4

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid

Cat. No.: B141493
CAS No.: 136980-28-4
M. Wt: 159.14 g/mol
InChI Key: ITRHXCNUUPREGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C6H9NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the oxidation of 2-(5-oxopyrrolidin-2-yl)acetic acid using hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the compound into different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolizine: A related compound with a fused ring system.

Uniqueness

2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxyl groups make it versatile for various chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4-2-1-3(7-4)5(9)6(10)11/h3,5,9H,1-2H2,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRHXCNUUPREGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.